molecular formula C17H14F3N3O B2466789 3-[[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methyl]benzonitrile CAS No. 2380087-23-8

3-[[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methyl]benzonitrile

Cat. No. B2466789
CAS RN: 2380087-23-8
M. Wt: 333.314
InChI Key: BRCYPCDFMSLSEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-[[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methyl]benzonitrile” is a complex organic molecule. It contains a trifluoromethyl group attached to a pyridinyl ring, which is further linked to an azetidinyl ring through an ether linkage .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a trifluoromethyl group attached to a pyridinyl ring, which is further linked to an azetidinyl ring through an ether linkage . The presence of these functional groups would impart specific chemical properties to the molecule, such as its reactivity and polarity.


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the trifluoromethyl group, the pyridinyl ring, and the azetidinyl ring. The trifluoromethyl group is known for its high electronegativity, which could make the compound reactive towards nucleophiles. The pyridinyl and azetidinyl rings could also participate in various reactions, depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The trifluoromethyl group could impart high electronegativity to the molecule, while the pyridinyl and azetidinyl rings could contribute to its aromaticity and reactivity .

Scientific Research Applications

Agrochemical Applications

TFMP and its derivatives are widely used in the agrochemical industry. The major use of TFMP derivatives is in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Pharmaceutical Applications

Several TFMP derivatives are also used in the pharmaceutical industry. Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .

Veterinary Applications

In the veterinary industry, two products containing the TFMP moiety have been granted market approval . These products likely leverage the same unique properties of TFMP that make it useful in human pharmaceuticals.

Synthesis of Heterocycles

The N-trifluoromethyl (N-CF3) motif, which is present in “3-[[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methyl]benzonitrile”, is significant in the synthesis of heterocycles . Structures such as oxaziridines, which contain the N-CF3 motif, can serve as an oxidant or building blocks in organic synthesis .

Material Science Applications

The trifluoromethyl group is widely recognized for its significant role in the field of material science due to its unique electronic and steric properties . It can alter various physiochemical properties of the parent molecule, such as lipophilicity, acidity, and hydrogen bonding capabilities .

Migraine Treatment

Although not directly related to “3-[[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methyl]benzonitrile”, compounds containing the trifluoromethyl group have been used in the treatment of migraines . During a migraine attack, levels of CGRP rise in the cranial circulation, and CGRP has been shown to cause migraine-like headaches .

properties

IUPAC Name

3-[[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3O/c18-17(19,20)16-7-14(4-5-22-16)24-15-10-23(11-15)9-13-3-1-2-12(6-13)8-21/h1-7,15H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRCYPCDFMSLSEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC(=CC=C2)C#N)OC3=CC(=NC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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